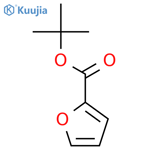

Solvent-free cleavage of tert-butyl esters under microwave conditions

,

Bulletin of the Korean Chemical Society,

2009,

30(1),

230-232